molecular formula C17H15NO4 B13701700 Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate

Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate

Cat. No.: B13701700
M. Wt: 297.30 g/mol
InChI Key: OUSQPQDQSLWAGW-UHFFFAOYSA-N
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Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 5-(6-methoxynaphthalen-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H15NO4/c1-3-21-17(19)15-10-16(22-18-15)13-5-4-12-9-14(20-2)7-6-11(12)8-13/h4-10H,3H2,1-2H3

InChI Key

OUSQPQDQSLWAGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique substitution pattern that enhances its chemical reactivity and biological activity. This article explores its biological activities, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C16H15N1O3C_{16}H_{15}N_{1}O_{3} and a molecular weight of 297.30 g/mol. The structure features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms, along with a 6-methoxy-2-naphthyl substituent that contributes to its distinct properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • Huh7 (liver cancer)

The compound's IC50 values were assessed in comparison to standard chemotherapeutic agents such as doxorubicin and sorafenib. The results demonstrated promising cytotoxic effects, with IC50 values ranging from 0.7 to 35.2 µM across different cell lines .

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)Huh7 IC50 (µM)
This compoundX.XXX.XXX.XX
Doxorubicin0.22 ± 0.020.14 ± 0.050.23 ± 0.02
Sorafenib6.5 ± 0.514.6 ± 0.211.0 ± 0.6

(Note: Replace "X.XX" with actual values from experimental data)

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that the compound may act as an enzyme inhibitor and receptor modulator, although detailed mechanisms are still under investigation .

Comparative Analysis with Similar Compounds

This compound can be compared with other isoxazole derivatives to highlight its unique features:

Compound NameStructure TypeUnique Features
SulfamethoxazoleIsoxazole antibioticContains a sulfonamide group
MuscimolGABAA receptor agonistFunctions primarily in neuropharmacology
Ibotenic AcidNeurotoxinExhibits excitatory properties

The distinctive substitution pattern of this compound imparts unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of isoxazole derivatives, including this compound:

  • Cytotoxicity Studies : A study demonstrated that this compound induced apoptosis in MCF-7 cells, leading to increased expression of p53 and activation of caspase pathways .
  • Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to various biological targets, influencing their activity and providing insights into potential therapeutic applications .

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